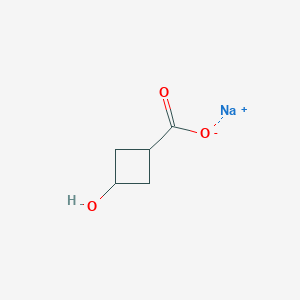

Sodium;3-hydroxycyclobutane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium;3-hydroxycyclobutane-1-carboxylate is a chemical compound that falls under the category of carboxylic acids . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of sodium carboxylates, including Sodium;3-hydroxycyclobutane-1-carboxylate, can be achieved through a fast and sustainable mechanochemical synthesis route . This method allows for the target materials to be obtained in a substantially decreased reaction time of only one hour, while retaining the good electrochemical performance reported for conventionally synthesized compounds .

Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .

Chemical Reactions Analysis

Carboxylic acids, including Sodium;3-hydroxycyclobutane-1-carboxylate, react with aqueous solutions of sodium hydroxide (NaOH), sodium carbonate (Na2CO3), and sodium bicarbonate (NaHCO3) to form salts .

Physical And Chemical Properties Analysis

Carboxylic acids are weaker acids than mineral acids, such as hydrochloric acid, but stronger acids than alcohols . They can donate a hydrogen to produce a carboxylate ion . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Crystallography

Field

This application falls under the field of Crystallography .

Application Summary

The compound has been used in the study of crystal structures, specifically in the formation of diaqua(3-hydroxycyclobutane-1,1-dicarboxylato)zinc(II) dihydrate .

Methods of Application

The exact methods of application are not detailed in the source, but typically in crystallography, the compound would be used in a solution and allowed to crystallize over time. The resulting crystals would then be analyzed using X-ray diffraction .

Results or Outcomes

The study resulted in the successful formation and analysis of the crystal structure of diaqua(3-hydroxycyclobutane-1,1-dicarboxylato)zinc(II) dihydrate .

Electrochemical Energy Storage

Field

This application is in the field of Electrochemical Energy Storage .

Application Summary

Sodium carboxylate-derived materials, including Sodium;3-hydroxycyclobutane-1-carboxylate, have been investigated as novel electrodes with high performance for lithium-ion batteries .

Methods of Application

The compound is used to derive materials that are then used as electrodes in lithium-ion batteries. These materials benefit from the porous morphology provided by their intermolecular interactions .

Results or Outcomes

The sodium carboxylate-derived materials displayed increasing capacity, excellent cycle stability, and superior rate performance. For example, the sodium oxalate (SO) electrodes displayed an increasing discharging capacity at a current density of 50 mA g−1 with maximum values of 242.9 mA h g−1 for SO-631 and 373.9 mA h g−1 for SO-541 during the 100th cycle .

Electrolytes for Sodium-Ion Batteries

Field

This application is in the field of Electrochemical Energy Storage .

Application Summary

Sodium;3-hydroxycyclobutane-1-carboxylate has been studied as a potential component in carboxylate ester-based electrolytes for Sodium-Ion Batteries (SIBs). These batteries are a promising technology for next-generation energy storage .

Methods of Application

The compound is used in the formulation of electrolytes for SIBs. The effects of salt, concentration, and solvent molecular structure were systematically examined and compared with those of carbonate-based electrolytes .

Results or Outcomes

The study found that carboxylates enable high electrolyte conductivities, especially at low temperatures. However, carboxylates alone are inadequate to form a stable interphase due to their high reactivity .

Antitumor Platinum (II) Complexes

Field

This application is in the field of Medicinal Chemistry .

Application Summary

Sodium;3-hydroxycyclobutane-1-carboxylate has been used in the design of antitumor platinum (II) complexes. Modification of substituents in ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid are one of the effective directions to design a better version of carboplatin .

Methods of Application

The compound is combined with a derivative of 3-hydroxycyclobutane-1,1-dicarboxylic acid and N-methylpyrazole as a carrier ligand .

Results or Outcomes

The antiproliferative activity of the novel complex Pt (II) was established for cell lines HCT116, MCF7, A549, and WI38 by means of a standard MTT colorimetric assay .

Safety And Hazards

Zukünftige Richtungen

The synthesis of Sodium;3-hydroxycyclobutane-1-carboxylate and other sodium carboxylates has potential applicability for many other known compounds, beyond the sphere of rechargeable battery systems . The variety of synthesized compounds hints at possible generalizability of the developed methodology .

Eigenschaften

IUPAC Name |

sodium;3-hydroxycyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c6-4-1-3(2-4)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUNGLUVGOVODP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;3-hydroxycyclobutane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)

![2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2558368.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)

![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)

![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)

![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)